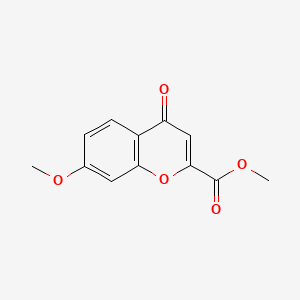

methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-methoxy-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-15-7-3-4-8-9(13)6-11(12(14)16-2)17-10(8)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTIPLWFXBVCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate typically involves a multi-step process. One common method starts with the reaction of acetophenone with ethyl acetoacetate in the presence of a base to form a chromone ester. This ester is then subjected to methoxylation and esterification reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium ethoxide (NaOEt) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted chromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in various biological processes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 7-methyl-4-oxo-4H-chromene-2-carboxylate

- 7-Hydroxy-4-oxo-4H-chromene-2-carboxylate

- 7-Methoxy-4-oxo-4H-chromene-2-carboxylic acid

Uniqueness

Methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is a member of the chromone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, owing to its antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

Methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is characterized by a chromone scaffold that is known for its versatility in biological applications. The structure includes a methoxy group and a carboxylate moiety, which contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies have shown that methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate possesses inhibitory effects on bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

Methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate has demonstrated promising anticancer activity against multiple human cancer cell lines. In cytotoxicity assays, the compound exhibited significant inhibition of cell viability in cancer cells such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) with IC50 values indicating effective potency .

The biological activity of methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Apoptosis Induction : It has been suggested that the compound can trigger apoptotic pathways, particularly through the activation of caspases, which are essential for programmed cell death .

- Interaction with Molecular Targets : The compound interacts with various molecular targets, potentially modulating their activity and contributing to its therapeutic effects.

Case Studies and Research Findings

Q & A

What are the common synthetic routes for methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate and its derivatives, and what characterization techniques validate their structures?

Basic Research Question

The synthesis of chromene derivatives typically involves cyclocondensation reactions. For example, methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate analogs are synthesized by reacting aldehyde oximes with acyl chlorides in anhydrous dichloromethane under nitrogen, followed by purification via recrystallization (e.g., Et₂O) . Key characterization methods include:

- 1H/13C NMR spectroscopy : Proton signals for methoxy groups (~δ 3.88 ppm) and aromatic protons (δ 6.49–8.74 ppm) confirm substitution patterns .

- HRMS : Validates molecular ion peaks (e.g., theoretical m/z 394.1529 vs. observed 394.1533) .

- X-ray crystallography : Resolves dihedral angles between chromene and substituent rings (e.g., 48.04° for 4-methoxyphenyl derivatives), critical for structural confirmation .

How do solubility and crystallinity impact the purification of methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate?

Basic Research Question

Purification challenges arise from the compound’s limited solubility in polar solvents. Methodological strategies include:

- Recrystallization : Using Et₂O or hexane/ethyl acetate mixtures (8:2) to isolate pure crystals .

- Column chromatography : Silica gel with non-polar eluents (e.g., n-hexane/ethyl acetate) separates derivatives based on polarity differences .

- Crystallinity analysis : Planarity of the chromene ring (RMS deviation: 0.012 Å) and intermolecular interactions (e.g., C–H···O bonds) influence crystal packing and solubility .

How can researchers resolve contradictions in NMR or mass spectrometry data when synthesizing derivatives?

Advanced Research Question

Discrepancies in spectral data often stem from tautomerism or impurities. Methodological approaches include:

- Variable-temperature NMR : Identifies dynamic tautomeric equilibria (e.g., keto-enol shifts) in derivatives .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., coupling constants (J = 8.9 Hz) differentiate aromatic protons in diethylamino-substituted chromenes .

- High-resolution mass spectrometry (HRMS) : Distinguishes isotopic patterns (e.g., [M+1]⁺ peaks) from contaminants .

What strategies optimize reaction yield and selectivity in synthesizing methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate?

Advanced Research Question

Yield optimization relies on:

- Catalyst selection : Triethylamine as a base enhances acyl chloride reactivity in esterification .

- Solvent effects : Anhydrous dichloromethane minimizes hydrolysis of acid-sensitive intermediates .

- Temperature control : Refluxing in phosphoryl oxychloride (POCl₃) at 80–100°C accelerates cyclization while avoiding side reactions .

How do structural modifications (e.g., methoxy positioning) influence the pharmacological activity of chromene derivatives?

Advanced Research Question

Structure-activity relationships (SAR) are guided by:

- Methoxy group placement : 7-Methoxy substitution enhances antimicrobial activity by increasing lipophilicity and membrane penetration .

- Dihedral angles : A 48.04° angle between chromene and phenyl rings in 4-methoxyphenyl derivatives correlates with anti-inflammatory potency by altering binding pocket interactions .

- Electron-withdrawing groups : Carboxylate esters at C-2 improve metabolic stability compared to aldehydes .

What computational methods predict the reactivity and supramolecular interactions of methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate?

Advanced Research Question

Computational tools include:

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites .

- Molecular docking : Simulates binding affinity with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds contributing 12.3% to crystal packing) .

How can researchers address challenges in characterizing tautomeric forms using spectroscopy?

Advanced Research Question

Tautomerism in chromene derivatives is addressed via:

- Deuterium exchange experiments : Identifies labile protons (e.g., enolic -OH) in D₂O .

- IR spectroscopy : Detects carbonyl stretching frequencies (e.g., 1630 cm⁻¹ for lactone vs. 1680 cm⁻¹ for keto forms) .

- Dynamic NMR : Observes signal coalescence at elevated temperatures to confirm tautomeric equilibria .

What are the key considerations for designing derivatives with enhanced fluorescence properties?

Advanced Research Question

Fluorescence optimization involves:

- Extended conjugation : Introducing electron-donating groups (e.g., diethylamino) at C-7 redshifts emission wavelengths .

- Rigid chromophores : Planar chromene cores (RMS deviation < 0.02 Å) reduce non-radiative decay, improving quantum yields .

- Solvatochromism studies : Correlate solvent polarity with emission maxima (e.g., bathochromic shifts in DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.